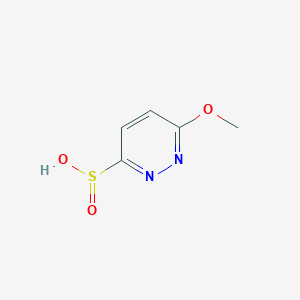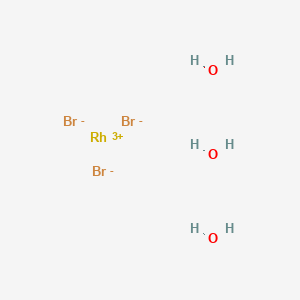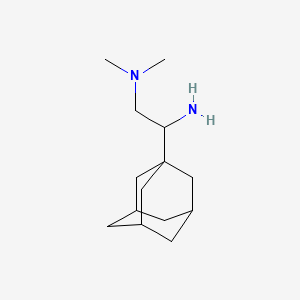![molecular formula C22H20N2O B13113903 2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole CAS No. 872682-11-6](/img/structure/B13113903.png)
2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxybenzyl)-3-(p-tolyl)-2H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound features a methoxybenzyl group and a p-tolyl group attached to the indazole core, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzyl)-3-(p-tolyl)-2H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Substituents: The methoxybenzyl and p-tolyl groups are introduced through nucleophilic substitution reactions. For example, the reaction of 3-methoxybenzyl chloride with the indazole core in the presence of a base can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxybenzyl)-3-(p-tolyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methoxybenzyl)-3-(p-tolyl)-2H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxybenzyl)-3-(p-tolyl)-2H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy and p-tolyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methoxybenzyl)-2H-indazole: Lacks the p-tolyl group.
3-(p-Tolyl)-2H-indazole: Lacks the methoxybenzyl group.
2-(3-Hydroxybenzyl)-3-(p-tolyl)-2H-indazole: Has a hydroxyl group instead of a methoxy group.
Uniqueness
2-(3-Methoxybenzyl)-3-(p-tolyl)-2H-indazole is unique due to the presence of both the methoxybenzyl and p-tolyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
872682-11-6 |
|---|---|
Fórmula molecular |
C22H20N2O |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C22H20N2O/c1-16-10-12-18(13-11-16)22-20-8-3-4-9-21(20)23-24(22)15-17-6-5-7-19(14-17)25-2/h3-14H,15H2,1-2H3 |
Clave InChI |
VCYDKMOFJMFJBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


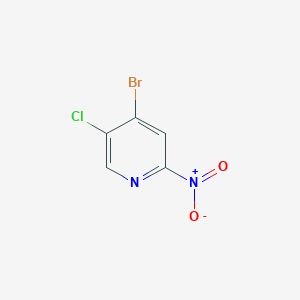
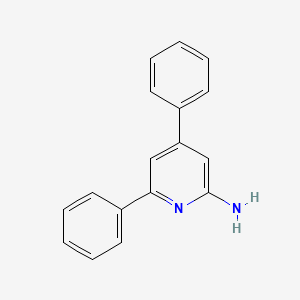


![tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13113836.png)

![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)

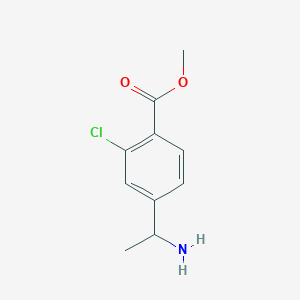
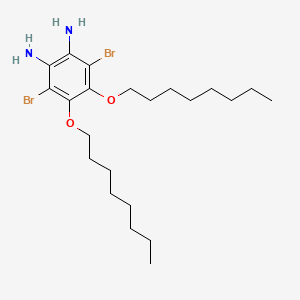
![5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)
